N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted at position 2 with a (4-methylphenyl)sulfonyl group and at position 3 with a carboxamide linked to a 4-methylphenyl moiety. The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability, while the methylphenyl substituents may modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-11-21(12-8-17)25-24(27)23-15-19-5-3-4-6-20(19)16-26(23)30(28,29)22-13-9-18(2)10-14-22/h3-14,23H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWQYLOTRLJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: This step involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative in the presence of a base.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide (SJ733)
- Core Structure: Tetrahydroisoquinoline (dihydroisoquinoline with a 1-oxo group).
- Substituents: Position 3: Pyridin-3-yl (aromatic heterocycle). Position 2: Trifluoroethyl (electron-withdrawing group). Position 4: Carboxamide linked to 3-cyano-4-fluorophenyl.
- The 1-oxo group may enhance polarity, reducing lipophilicity relative to the unoxidized tetrahydroisoquinoline core in the target compound .
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Core Structure : Thiophene (aromatic five-membered sulfur heterocycle).
- Substituents :
- Position 3: (4-Chlorophenyl)methanesulfonyl.
- Position 2: Carboxamide linked to 4-chlorophenyl.
- Key Differences: The thiophene core lacks the conformational rigidity of tetrahydroisoquinoline, which may reduce selectivity in biological targets. Chlorine substituents increase lipophilicity and electron-withdrawing effects compared to methyl groups in the target compound .
N-[4-(dimethylamino)phenyl]-2,3-bis(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Core Structure: Tetrahydroisoquinoline (1-oxo derivative).
- Substituents: Positions 2 and 3: Bis(4-methoxyphenyl) groups. Position 4: Carboxamide linked to 4-(dimethylamino)phenyl.
- Key Differences: Methoxy groups enhance electron-donating properties and solubility compared to methylphenyl groups.
Structural and Functional Data Table
Implications of Structural Variations
- Lipophilicity : Thiophene () and trifluoroethyl () substituents increase hydrophobicity, whereas methoxy groups () improve aqueous solubility.
- Metabolic Stability: Sulfonyl groups (common in all compounds) may reduce metabolic degradation via cytochrome P450 enzymes compared to non-sulfonated analogs.
Biological Activity
N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The compound has the following molecular formula:
- C : 25
- H : 31
- N : 3
- O : 6
- S : 3
The structure includes a tetrahydroisoquinoline core with sulfonyl and carboxamide functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 477.66 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not reported |
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its potential effects on:
- Monoamine Oxidase (MAO) : This compound may act as a substrate for MAO-B, which is implicated in neurotoxicity related to Parkinson's disease. Research indicates that compounds similar to this one can influence dopaminergic pathways by modulating MAO activity .
Pharmacological Effects
- Neuroprotective Effects :
- Antidepressant Activity :
- Anticancer Potential :
Case Studies
-
Neurotoxicity Study :
A study evaluated the neurotoxic potential of several tetrahydroisoquinoline analogs, including the compound . It was found that while some analogs were neurotoxic via MAO-B oxidation pathways, others showed protective effects against neuronal death induced by toxic agents . -
Pharmacokinetics :
Research into the pharmacokinetics of similar compounds has demonstrated their ability to cross the blood-brain barrier, enhancing their potential therapeutic effects in neurological conditions .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency .
- Temperature Control : Exothermic reactions (e.g., sulfonylation) require cooling (0–5°C) to prevent side products .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC ensures high purity (>95%) .
Advanced: How can researchers resolve contradictory bioactivity data for this compound across different assay systems?
Methodological Answer :
Contradictions often arise from variations in:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding affinity . Validate assays using standardized protocols (e.g., NIH/NCATS guidelines).
- Target Selectivity : Off-target interactions may occur due to structural similarities with other sulfonamide derivatives. Perform counter-screening against related receptors (e.g., GPCR panels) .
- Batch Variability : Characterize each batch via LC-MS and NMR to confirm structural consistency .
Case Study :
In a study of a structurally analogous sulfonamide, conflicting IC₅₀ values (μM vs. nM ranges) were traced to residual solvents affecting protein stability. Implementing strict QC protocols resolved discrepancies .
Basic: What spectroscopic and computational methods are used to confirm the compound’s structure and conformation?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl and carboxamide groups). Aromatic protons appear as multiplets (δ 7.0–8.0 ppm), while sulfonyl groups deshield adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₅N₂O₃S: 433.1584) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroisoquinoline core and sulfonyl orientation .
- In Silico Modeling : DFT calculations (e.g., Gaussian 09) predict optimized geometries and electrostatic potentials .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?
Methodological Answer :
Key Modifications :
Q. Experimental Design :
Analog Synthesis : Prepare 10–15 derivatives with systematic substitutions .
In Vitro ADME : Assess solubility (shake-flask method), metabolic stability (human liver microsomes), and permeability (Caco-2 assays) .
In Vivo PK : Administer lead candidates (IV and oral routes) in rodent models to measure bioavailability and half-life .
Example :
A study on a related isoquinoline carboxamide showed that replacing a methyl group with trifluoromethyl improved t₁/₂ from 2.1 to 6.8 hours .
Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .
Q. Protocol :
Prepare compound dilutions in assay buffer (0.1% DMSO max).
Incubate with target enzyme/cells for 1–24 hours.
Quantify activity using plate readers (e.g., fluorescence/absorbance) .
Advanced: How can molecular docking and MD simulations elucidate this compound’s mechanism of action?
Methodological Answer :
Workflow :
Target Selection : Identify plausible targets (e.g., kinases, proteases) via PharmMapper or SwissTargetPrediction .
Docking : Use AutoDock Vina to predict binding poses in the active site. Prioritize poses with lowest ΔG (e.g., < -8 kcal/mol) .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
Case Study :
For a sulfonamide analog, docking revealed hydrogen bonds with Thr145 and Lys168 of a kinase target, while MD showed stable binding over 50 ns .
Basic: What strategies mitigate solubility challenges during in vitro testing?
Q. Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: How can researchers validate target engagement in cellular models?
Q. Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- Silencing/Overexpression : Knock down putative targets via siRNA and assess compound efficacy loss .
- Bioluminescence Resonance Energy Transfer (BRET) : Monitor real-time target-ligand interactions in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
